molecular formula C9H11FN2 B2678031 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1315369-06-2

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No. B2678031
CAS RN: 1315369-06-2
M. Wt: 166.199
InChI Key: BDIIIYWBLXIJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11FN2 . It has a molecular weight of 166.2 . The compound is typically stored at a temperature of 4°C . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 166.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Anticancer Potential

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine and its derivatives have been explored for their potential in cancer treatment. Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines. They found that the compound butyl-(7-fluoro-quinolin-4-yl)-amine showed potent effects against MCF-7 cells compared to chloroquine, indicating the potential of 4-aminoquinoline as a prototype molecule for anticancer agents (Zhang et al., 2007).

Neuropharmacological Effects

The compound has been studied for its effects on the central nervous system, particularly in relation to stress and depression. Pesarico et al. (2017) investigated the effects of 7-Fluoro-1,3-diphenylisoquinoline-1-amine in rats subjected to maternal separation stress. They found that the compound reversed the reduction in self-care behavior induced by stress, potentially by modulating glutamatergic and GABAergic systems (Pesarico et al., 2017).

Antibacterial Properties

A study by Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and investigated their antibacterial properties. They found that these compounds, including variants of 7-fluoro-quinolin-4-yl-amines, demonstrated interesting antibacterial activity against gram-positive and/or gram-negative strains, suggesting their potential use in antibacterial treatments (Al-Hiari et al., 2007).

Role in Antidepressant-like Effects

The antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine was explored by Pesarico et al. (2014). Their study indicated that the compound's antidepressant-like effect is mediated mostly by serotonergic and dopaminergic systems, providing insights into its potential therapeutic use for depression (Pesarico et al., 2014).

Fluorescence Applications

Falck et al. (1962) studied the fluorescence of catechol amines and related compounds condensed with formaldehyde. Their research provided insights into the fluorescence properties of compounds including tetrahydroisoquinolines, which may have implications for analytical and diagnostic applications (Falck et al., 1962).

Synthesis and Transformations for CNS Drug Candidates

Hargitai et al. (2018) described a procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, leading to the creation of novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives can be used as building blocks in the synthesis of potential central nervous system (CNS) drug candidates (Hargitai et al., 2018).

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIIIYWBLXIJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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